molecular formula C13H16BrN B1443638 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] CAS No. 885269-43-2

7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]

Cat. No.: B1443638
CAS No.: 885269-43-2
M. Wt: 266.18 g/mol
InChI Key: UZRYCUDBNMOKMT-UHFFFAOYSA-N
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Description

7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopentane ring fused to an isoquinoline moiety

Properties

IUPAC Name

7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c14-11-3-4-12-10(7-11)8-15-9-13(12)5-1-2-6-13/h3-4,7,15H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRYCUDBNMOKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745164
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-43-2
Record name 7′-Bromo-2′,3′-dihydrospiro[cyclopentane-1,4′(1′H)-isoquinoline]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the spiro structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, acids, bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]
  • 7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]
  • 7’-Iodo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]

Uniqueness

Compared to its analogs, 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] may exhibit unique reactivity and biological activity due to the presence of the bromine atom. This can influence its electronic properties and steric effects, making it a valuable compound for specific applications in research and industry.

Biological Activity

7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] (CAS No. 885269-43-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This spirocyclic isoquinoline derivative is characterized by its bromine substitution, which may influence its pharmacological properties.

  • Molecular Formula : C13H16BrN
  • Molecular Weight : 266.18 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that combines a cyclopentane ring with an isoquinoline moiety, which is known to impart various biological activities.

Biological Activity Overview

Research into the biological activity of 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] indicates potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Analogous compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 6 μg/mL without cytotoxic effects on mammalian cells .

Anticancer Activity

The structural features of spirocyclic compounds often correlate with anticancer activity:

  • Mechanism of Action : Compounds in this class may inhibit specific signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K/AKT pathways .
  • Case Studies : In vitro studies on similar isoquinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells, suggesting that 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] could exhibit similar effects.

Data Tables

PropertyValue
CAS Number885269-43-2
Molecular FormulaC13H16BrN
Molecular Weight266.18 g/mol
Antimicrobial Activity (MIC)~6 μg/mL (analogous compounds)
Potential Pathways TargetedMAPK, PI3K/AKT

Research Findings

Recent investigations into related compounds have highlighted the importance of structural modifications in enhancing biological activity. For example:

  • Synthesis and Characterization : The synthesis of spirocyclic isoquinolines has been explored extensively, with modifications leading to improved bioactivity profiles.
  • Bioactivity Screening : High-throughput screening of spirocyclic compounds has identified several candidates with promising anticancer and antimicrobial activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
Reactant of Route 2
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]

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